2-(4-Amino-1h-pyrazol-1-yl)propanamide
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Overview
Description
2-(4-Amino-1h-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C6H10N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)propanamide typically involves the reaction of 4-amino-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Amino-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly used.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-(4-Amino-1h-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound’s interaction with molecular pathways, such as the p38 MAPK pathway, is also of significant interest in medicinal research .
Comparison with Similar Compounds
3-Amino-1H-pyrazole: Another pyrazole derivative with similar structural properties.
4-Amino-1H-pyrazole: A closely related compound with an amino group at a different position on the pyrazole ring.
5-Amino-1H-pyrazole: Another isomer with the amino group at the 5-position
Uniqueness: 2-(4-Amino-1h-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C6H10N4O |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(4-aminopyrazol-1-yl)propanamide |
InChI |
InChI=1S/C6H10N4O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,7H2,1H3,(H2,8,11) |
InChI Key |
DYZUQPNFEUVXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)N |
Origin of Product |
United States |
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